REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([O:8][CH3:9])=[C:4]([Cl:10])[N:3]=1.[CH:11]([Mg]Br)=[CH2:12].ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl>O1CCCC1>[Cl:1][C:2]1[N:7]=[C:6]([CH:11]=[CH2:12])[C:5]([O:8][CH3:9])=[C:4]([Cl:10])[N:3]=1
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=C(C=N1)OC)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)[Mg]Br
|
Name
|
|
Quantity
|
124 g
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
151 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred for 4 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Excess Grignard reagent was quenched by addition of acetone (200 mL) while the temperature of the mixture
|
Type
|
TEMPERATURE
|
Details
|
was maintained at a temperature below 20° C
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
A yellow solid precipitated out
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with ethyl acetate (500 mL)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
the resulting crude compound was diluted with ethyl acetate (2 L)
|
Type
|
CUSTOM
|
Details
|
The resulting undissolved, dark, semi-solid was separated by filtration
|
Type
|
CONCENTRATION
|
Details
|
It was further concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to provide a crude compound, which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography
|
Type
|
WASH
|
Details
|
The compound was eluted with 5% to 10% ethyl acetate in hexanes mixture
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=C(C(=N1)C=C)OC)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 70 g | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |